BenchChemオンラインストアへようこそ!

(3Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1H-indol-2-one

Medicinal chemistry ADME prediction Kinase inhibitor design

This Z-isomer of 3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1H-indol-2-one (CAS 170566-13-9) is a privileged 3-benzylidene-2-oxindole scaffold with a unique benzodioxin substituent that introduces two additional H-bond acceptors, altering electronic and conformational properties relative to common benzodioxole or dimethoxyphenyl analogs. The defined Z-stereochemistry ensures reproducible kinase (CDK2, FAK) and NQO2 assay results, filling a structural gap in diversity-oriented libraries. Ideal for medicinal chemistry SAR, docking validation, and stereochemical stability studies.

Molecular Formula C17H13NO3
Molecular Weight 279.29 g/mol
CAS No. 170566-13-9
Cat. No. B3034406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1H-indol-2-one
CAS170566-13-9
Molecular FormulaC17H13NO3
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C=C3C4=CC=CC=C4NC3=O
InChIInChI=1S/C17H13NO3/c19-17-13(12-3-1-2-4-14(12)18-17)9-11-5-6-15-16(10-11)21-8-7-20-15/h1-6,9-10H,7-8H2,(H,18,19)/b13-9-
InChIKeyJKKFHYVBTVKREJ-LCYFTJDESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3Z)-3-(2,3-Dihydro-1,4-benzodioxin-6-ylmethylidene)-1H-indol-2-one: Structural Identity and Class Context for Scientific Procurement


(3Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1H-indol-2-one (CAS 170566-13-9) is a synthetic, low-molecular-weight (279.29 g/mol) organic compound belonging to the 3-arylidene-2-oxindole (3-benzylidene oxindole) family [1]. It features a 2-oxindole core conjugated via a Z-configured exocyclic double bond to a 2,3-dihydro-1,4-benzodioxin moiety. This scaffold is recognized as a privileged structure in medicinal chemistry due to its ability to engage a diverse range of biological targets, including kinases (e.g., CDK2, AMPK, FAK, PTK2B) and oxidoreductases (e.g., NQO2) [2]. The compound is commercially available from multiple vendors at purities of 95–98%, with physicochemical properties including a computed XLogP3-AA of 2.6, a topological polar surface area of 47.6 Ų, and a single hydrogen bond donor, which collectively define its permeability and solubility profile relative to in-class analogs [1].

Why Generic 3-Benzylidene Oxindole Substitution Fails: The Critical Role of the Benzodioxin Moiety and Z-Stereochemistry in (3Z)-3-(2,3-Dihydro-1,4-benzodioxin-6-ylmethylidene)-1H-indol-2-one


Within the 3-arylidene-2-oxindole class, biological activity is exquisitely sensitive to the nature of the arylidene substituent—simple phenyl or 4-methoxybenzylidene derivatives exhibit distinct kinase selectivity and potency profiles compared to heterocyclic-substituted congeners [1]. The benzodioxin moiety in this compound introduces two additional hydrogen bond acceptor oxygens, altering the electronic character of the aryl ring and providing unique hydrogen-bonding geometry that cannot be replicated by benzodioxole, dimethoxyphenyl, or unsubstituted benzylidene analogs [2]. Furthermore, the Z (cis) stereochemistry of the exocyclic double bond is not a trivial configurational detail: E/Z isomer ratios in 3-benzylidene oxindoles are known to interconvert under physiological conditions and can profoundly affect target binding, with class-level evidence showing CDK2 IC₅₀ differences of up to ~110-fold between stereoisomers [3]. Therefore, substituting this compound with a generic in-class oxindole—even one of identical molecular formula—risks loss of the precise conformational and electronic complementarity required for the intended assay or reference standard application.

Quantitative Differentiation Evidence for (3Z)-3-(2,3-Dihydro-1,4-benzodioxin-6-ylmethylidene)-1H-indol-2-one: Head-to-Head and Class-Level Comparator Data


Enhanced Computed Physicochemical Drug-Likeness vs. the Amino-Bridged Analog BDBM40969

Compared to its closest commercially cataloged structural analog—the amino-bridged (3Z)-3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methylidene]-1H-indol-2-one (BDBM40969, CID 5771443)—the methylidene-linked target compound exhibits a reduced hydrogen bond donor count (1 vs. 2) and a smaller topological polar surface area (47.6 Ų vs. 59.6 Ų registered for BDBM40969) [1][2]. These differences predict superior passive membrane permeability for the target compound based on established drug-likeness rules (e.g., Veber's criteria). Additionally, the target compound has a single rotatable bond (vs. 2 for the amino analog), conferring greater conformational rigidity and potentially lower entropic penalty upon target binding [1]. No direct head-to-head biochemical or cellular comparison between these two compounds has been published.

Medicinal chemistry ADME prediction Kinase inhibitor design

Class-Level CDK2 Inhibition Potency: 3-Benzylidene Oxindole Scaffold Benchmarked Against 3-Unsubstituted Oxindole

The 3-benzylidene-2-oxindole scaffold, of which the target compound is a direct member, has been crystallographically validated as a CDK2 kinase inhibitor scaffold. The unoptimized lead compound 3-benzylidene-1,3-dihydro-2H-indol-2-one inhibited CDK2 with an IC₅₀ of approximately 100 nM, representing a potency gain of approximately 10-fold over CDK1 and >100-fold over the unsubstituted oxindole core, which is essentially inactive against CDK2 at concentrations up to 10 µM [1]. While the specific IC₅₀ of the target compound against CDK2 has not been reported, the presence of the benzodioxin substituent on the benzylidene ring positions it within the SAR-validated region for optimizing CDK2 potency, as substituents on the arylidene ring directly modulate kinase hinge-region hydrogen bonding and hydrophobic pocket occupancy [1]. No direct head-to-head biochemical data exist for the target compound versus specific comparators in this assay system.

CDK2 kinase inhibition Anticancer agent design Structure–activity relationship

Class-Level NQO2 Inhibition: 3-Arylidene-2-Oxindoles Demonstrate Sub-Micromolar Potency

A focused library of 3-arylidene-2-oxindoles has been systematically evaluated as NRH:quinone oxidoreductase 2 (NQO2) inhibitors. The most active compounds in this series inhibited NQO2 with IC₅₀ values as low as 0.368 µM, and the presence of the exocyclic double bond (i.e., the arylidene linkage) was demonstrated to be crucial for NQO2 inhibition activity [1]. The target compound shares this critical structural feature. While the specific potency of the benzodioxin-substituted compound has not been individually determined, class-level SAR indicates that aryl ring substitution pattern modulates potency within a ~10-fold range across the series [1]. No direct comparative data exist for the target compound versus the 0.368 µM benchmark compound in this assay.

NRH:quinone oxidoreductase 2 NQO2 inhibition Anticancer target engagement

Vendor Availability and Purity: Multi-Supplier Commercial Access at 95–98% Purity Defines Starting Material Quality

The target compound is stocked by multiple independent chemical suppliers with catalog-listed purities of 95% (AKSci) and 98% (Leyan) . In contrast, several structurally similar 3-arylidene-2-oxindoles with alternative aryl substituents (e.g., 4-methoxyphenyl, 3,4-dimethoxyphenyl) are available from fewer vendors or at lower purities, requiring custom synthesis for procurement at comparable quality. The MDL number (MFCD31380604) and CAS registry (170566-13-9) are well-established, enabling unambiguous ordering and inventory tracking . This multi-vendor availability reduces single-supplier dependency risk and facilitates competitive pricing for bulk procurement.

Chemical procurement Screening library Reference standard

Z-Stereochemical Configuration: Defined Exocyclic Double Bond Geometry Differentiates from E-Isomer or Mixed-E/Z Batches

The compound is specified as the (3Z)-configured isomer (IUPAC: (3Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1H-indol-2-one) [1]. Class-level evidence demonstrates that Z and E isomers of 3-benzylidene oxindoles exhibit divergent biological activities: in the CDK2 inhibitor series, the Z-isomer of a representative analog was approximately 110-fold more potent than the corresponding E-isomer (IC₅₀ 0.045 µM vs. 5.0 µM) [2]. Additionally, 3-arylidene-2-oxindoles undergo thermal and photochemical Z/E isomerization, meaning that unstereochemically defined or mixed-isomer batches may contain variable ratios of active and inactive isomers [3]. The target compound's defined Z-stereochemistry ensures experimental reproducibility that would be compromised by mixed-configuration material.

Stereochemistry Isomer purity Configuration-specific activity

Optimal Application Scenarios for (3Z)-3-(2,3-Dihydro-1,4-benzodioxin-6-ylmethylidene)-1H-indol-2-one Based on Evidence Profile


Kinase Inhibitor Screening Deck Diversification (CDK2, GSK-3β, AMPK)

The target compound's 3-benzylidene-2-oxindole scaffold is a crystallographically validated kinase inhibitor pharmacophore with demonstrated CDK2 inhibition at ~100 nM for the core structure [1]. The benzodioxin substituent offers a hydrogen-bonding geometry not available in the more common benzodioxole or dimethoxyphenyl analogs. For screening laboratories building diversity-oriented kinase inhibitor collections, this compound fills a structural gap at the arylidene position that is underrepresented in most commercial libraries. Its Z-configuration ensures reproducible screening results, and its multi-vendor availability at 95–98% purity supports high-throughput screening logistics [2][3].

NQO2 Target Engagement and Assay Development Studies

3-Arylidene-2-oxindoles have been validated as NQO2 inhibitors with IC₅₀ values down to 0.368 µM, and the exocyclic double bond present in the target compound is essential for activity [1]. The benzodioxin-substituted variant extends the SAR landscape beyond the phenyl and simple heteroaryl substituents previously reported, offering medicinal chemists a probe with distinct electronic properties (electron-rich benzodioxin ring) to interrogate the NQO2 active site. This compound can serve as a tool compound for NQO2 assay development, particularly in cancer and neurodegeneration research settings where NQO2 is an emerging target.

Reference Standard for Z/E Isomerization Studies in 3-Arylidene Oxindoles

The defined Z-configuration of the target compound makes it suitable as a reference standard for stereochemical stability studies, given that 3-arylidene oxindoles are known to undergo thermal and photochemical Z/E isomerization with half-lives that vary by substituent [1]. The benzodioxin substituent may influence isomerization kinetics relative to phenyl or methoxyphenyl analogs due to its extended conjugation and electronic effects. Analytical laboratories and medicinal chemistry groups studying configurational stability in this compound class can use the target compound as a well-characterized Z-isomer benchmark for HPLC method development and stability-indicating assays [2].

Computational Chemistry and Docking Model Validation

With its well-defined Z-stereochemistry, a single rotatable bond, a moderate XLogP3-AA of 2.6, and a tPSA of 47.6 Ų, the target compound presents an ideal test case for validating docking predictions against CDK2 (PDB entries available for 3-benzylidene oxindole co-crystal structures) or for training machine learning models on 3-arylidene oxindole kinase inhibitor SAR [1][2]. Its intermediate complexity—more elaborate than a generic benzylidene oxindole yet not excessively functionalized—makes it suitable for free energy perturbation (FEP) calculations benchmarking predicted versus experimental binding affinities once biochemical data are generated.

Quote Request

Request a Quote for (3Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1H-indol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.